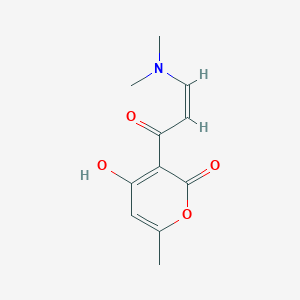![molecular formula C9H12ClN3O B2581486 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide CAS No. 2292409-34-6](/img/structure/B2581486.png)
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide is an organic compound that features a chloroacetamide group attached to a pyrazole ring with a cyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the chloroacetamide group: This step involves the reaction of the pyrazole derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present.
Cyclization: The compound may undergo intramolecular cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid or ketone.
Scientific Research Applications
Medicinal chemistry: The compound could serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: Its unique structure may make it useful in the design of novel materials with specific electronic or mechanical properties.
Biological studies: The compound could be used as a probe to study biological processes or as a starting point for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetamide group could act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
2-Chloro-N-[(3-methyl-1H-pyrazol-5-yl)methyl]acetamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in certain applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-4-9(14)11-5-7-3-8(13-12-7)6-1-2-6/h3,6H,1-2,4-5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZIZMKPAQIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2581403.png)
![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)
![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)

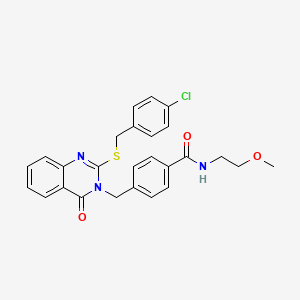
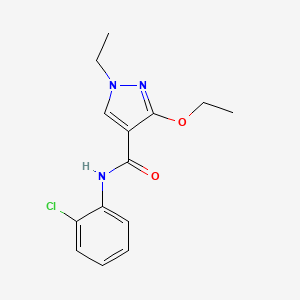
![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone](/img/structure/B2581415.png)
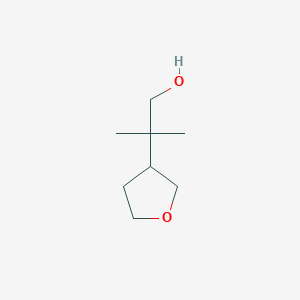
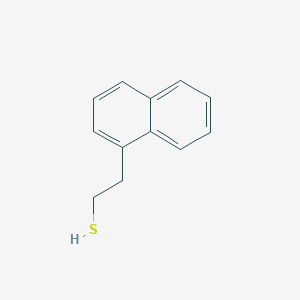
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)

![4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)
